molecular formula C₂₅H₁₈D₄N₆O₃ B1164359 Candesartan-d4 Methyl Ester

Candesartan-d4 Methyl Ester

Número de catálogo: B1164359
Peso molecular: 458.51
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Candesartan-d4 Methyl Ester, also known as this compound, is a useful research compound. Its molecular formula is C₂₅H₁₈D₄N₆O₃ and its molecular weight is 458.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1. Antihypertensive Effects
Candesartan-d4 methyl ester is utilized in various studies to assess its efficacy in lowering blood pressure. Clinical trials have demonstrated that candesartan cilexetil, the prodrug form of candesartan, significantly reduces systolic and diastolic blood pressure in patients with hypertension . The deuterated version allows for more precise pharmacokinetic profiling due to its unique isotopic labeling.

2. Heart Failure Management
Research indicates that candesartan cilexetil can prevent the progression of congestive heart failure (CHF). A study involving 305 patients showed a significant reduction in CHF progression when treated with candesartan compared to placebo, highlighting its role in cardiac protection . The use of this compound in similar studies can provide insights into its metabolic pathways and therapeutic efficacy.

Stability and Bioanalytical Studies

1. Stability Assessments
Stability studies are crucial for understanding the viability of this compound as a pharmaceutical compound. Research has shown that the compound exhibits robust stability under various conditions, including buffer solutions and enzymatic environments . These studies help in determining optimal storage conditions and formulation strategies.

2. Bioanalytical Techniques
Advanced bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), are employed to quantify levels of this compound in biological samples. This allows for detailed pharmacokinetic studies and helps establish dosing regimens for clinical applications.

Case Studies and Clinical Trials

1. Combination Therapy Studies
this compound has been investigated in combination with other antihypertensive agents, such as hydrochlorothiazide (HCT). A Phase IV study demonstrated that this combination led to significantly greater reductions in blood pressure compared to monotherapy with candesartan alone . Such findings underscore the importance of exploring combination therapies for enhanced therapeutic outcomes.

2. Transdermal Delivery Systems
Recent research has explored the formulation of transdermal therapeutic systems using prodrugs of candesartan, including its methyl ester derivatives. These systems aim to improve bioavailability and patient compliance by providing sustained drug delivery through the skin . The incorporation of this compound in these formulations could further enhance their effectiveness.

Comparative Data Table

Application Area Details References
Antihypertensive EffectsSignificant reduction in blood pressure; effective in hypertension treatment
Heart Failure ManagementPrevents progression of CHF; improves cardiac outcomes
Stability StudiesRobust stability under various conditions; important for formulation
Bioanalytical TechniquesLC-MS used for quantification; aids pharmacokinetic studies
Combination TherapyEnhanced efficacy when combined with HCT; significant BP reduction
Transdermal Delivery SystemsImproves bioavailability; sustained release formulations

Análisis De Reacciones Químicas

Hydrolysis Reactions

Candesartan-d4 Methyl Ester undergoes hydrolysis under basic or acidic conditions to form candesartan-d4, the active metabolite. Key findings include:

Alkaline Hydrolysis

  • Conditions : 0.1 M NaOH, 70°C for 1–2 hours .

  • Mechanism : Nucleophilic attack by hydroxide ions cleaves the methyl ester group (COOCH₃ → COO⁻), yielding candesartan-d4 carboxylic acid.

  • Yield : >95% conversion observed via HPLC .

Acid-Catalyzed Hydrolysis

  • Conditions : 0.1 M HCl, reflux (100°C) for 4–6 hours .

  • Observation : Partial degradation occurs alongside ester hydrolysis, forming minor impurities (<2%) .

Transesterification

In methanol-containing solvents, transesterification occurs during sample preparation:

  • Reaction : Exchange of the methyl ester group with methanol under basic residues (e.g., from glassware), forming mixed esters .

  • Impact : Causes variability in analytical results (e.g., UPLC-MS/MS quantification) .

Oxidation

  • Reagents : Hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide.

  • Products : N-Oxide derivatives at the benzimidazole nitrogen.

  • Conditions : Ambient temperature, 24 hours.

Reduction

  • Reagents : Sodium borohydride (NaBH₄) in ethanol.

  • Products : Reduced tetrazole ring (2H-tetrazol-5-yl → 1H-tetrazol-5-yl).

Synthetic Pathways

This compound is synthesized via:

Step 1: Stille Coupling

  • Reactants : Cyano biphenyl benzimidazole (CBBI) + tributyltin azide .

  • Conditions : Toluene, 110–115°C, 24 hours .

  • Yield : 65–70% .

Step 2: Esterification

  • Reactants : Intermediate + methyl iodide (CH₃I) .

  • Conditions : K₂CO₃, DMF, 60°C .

  • Deuterium Incorporation : Achieved via deuteration of the biphenyl ring during intermediate synthesis .

Stability Under Analytical Conditions

Data from UPLC-MS/MS studies highlight its stability in plasma and solvents :

ParameterConditionsStability (%)Reference
Freeze-Thaw (5 cycles) −20°C → 25°C93.8–101.2
Short-Term (24 h) 25°C in plasma97.1–102.4
Long-Term (30 days) −80°C95.6–98.3

Degradation Products

Major impurities identified during stability studies:

  • Candesartan-d4 : Hydrolysis product .

  • Desethyl Candesartan-d4 : Loss of ethoxy group under oxidative conditions .

  • N-Trityl Derivatives : Formed during protection/deprotection steps in synthesis .

Role in Bioanalytical Methods

This compound serves as an internal standard in LC-MS/MS due to:

  • Isotopic Purity : >99% deuterium at positions 2, 3, 5, 6 of the biphenyl ring .

  • Chromatographic Behavior : Co-elutes with non-deuterated candesartan methyl ester (RT difference <0.01 min) .

Propiedades

Fórmula molecular

C₂₅H₁₈D₄N₆O₃

Peso molecular

458.51

Sinónimos

2-Ethoxy-1-[[2’-(2H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylic Acid Methyl Ester-d4;  Methyl 2-Ethoxy-1-[[2’-(1H-tetrazol-5-yl)biphenyl-4-yl]meth_x000B_yl]benzimidazole-7-carboxylate-d4

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.